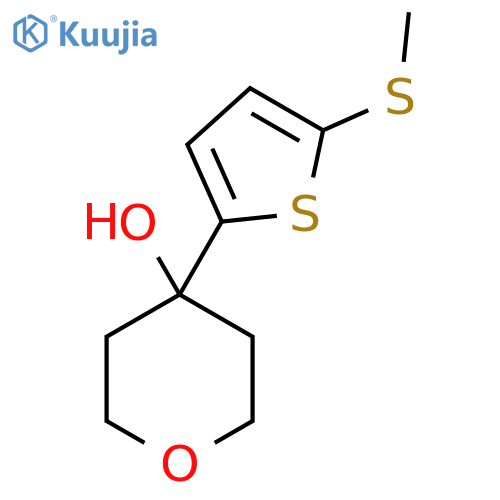

Cas no 2901106-11-2 (4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol)

2901106-11-2 structure

商品名:4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol 化学的及び物理的性質

名前と識別子

-

- MFCD34777177

- 2901106-11-2

- 4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol

-

- インチ: 1S/C10H14O2S2/c1-13-9-3-2-8(14-9)10(11)4-6-12-7-5-10/h2-3,11H,4-7H2,1H3

- InChIKey: OLKVKKHKNJUWNS-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1C1(CCOCC1)O)SC

計算された属性

- せいみつぶんしりょう: 230.04352203g/mol

- どういたいしつりょう: 230.04352203g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 83Ų

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB602342-5g |

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol; . |

2901106-11-2 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB602342-250mg |

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol; . |

2901106-11-2 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB602342-1g |

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol; . |

2901106-11-2 | 1g |

€659.60 | 2024-07-19 |

4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

2901106-11-2 (4-(5-(Methylthio)thiophen-2-yl)tetrahydro-2H-pyran-4-ol) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2901106-11-2)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315